Glutathione Ethyl Ester

Description

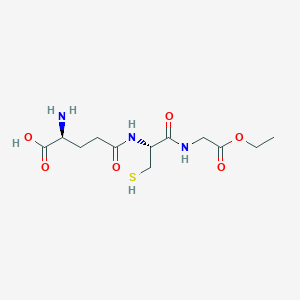

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O6S/c1-2-21-10(17)5-14-11(18)8(6-22)15-9(16)4-3-7(13)12(19)20/h7-8,22H,2-6,13H2,1H3,(H,14,18)(H,15,16)(H,19,20)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKRODHBGNBKZLE-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20922674 | |

| Record name | 5-({1-[(2-Ethoxy-2-oxoethyl)imino]-1-hydroxy-3-sulfanylpropan-2-yl}imino)-5-hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92614-59-0, 118421-50-4 | |

| Record name | Glutathione monoethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092614590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutathione ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118421504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-({1-[(2-Ethoxy-2-oxoethyl)imino]-1-hydroxy-3-sulfanylpropan-2-yl}imino)-5-hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Glutathione Ethyl Ester (GSH-EE)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Glutathione (GSH), the most abundant non-protein thiol in mammalian cells, is the cornerstone of cellular antioxidant defense. Its direct therapeutic application, however, is severely hampered by poor cellular uptake. Glutathione Ethyl Ester (GSH-EE), a cell-permeable prodrug, circumvents this limitation by masking the carboxyl group of the glycine residue, thereby increasing its lipophilicity. This guide provides an in-depth exploration of the mechanism of action of GSH-EE, from its transport across the plasma membrane to its intracellular hydrolysis and subsequent impact on cellular redox homeostasis. We will detail the core principles, provide validated experimental protocols for assessing its efficacy, and present a comparative analysis with other glutathione-replenishing agents.

The Rationale for a Glutathione Prodrug: Overcoming the Permeability Barrier

The tripeptide γ-L-glutamyl-L-cysteinyl-glycine, or glutathione (GSH), is critical for a multitude of cellular functions. It directly neutralizes reactive oxygen species (ROS), detoxifies xenobiotics, and serves as an essential cofactor for antioxidant enzymes like glutathione peroxidase and glutathione-S-transferases.[1] Consequently, depletion of intracellular GSH is a key factor in the pathogenesis of numerous conditions associated with oxidative stress, including neurodegenerative diseases, liver damage, and aging.[2][3]

Despite its therapeutic potential, direct administration of GSH is largely ineffective because its charged nature prevents it from efficiently crossing the cell membrane.[4][5] To address this, this compound (GSH-EE) was developed. By esterifying the carboxyl group of the glycine residue, the molecule's net negative charge is neutralized, rendering it more lipophilic and membrane-permeable.[1][6] This chemical modification allows GSH-EE to serve as an efficient delivery vehicle, transporting the intact glutathione molecule into the cell.

The Core Mechanism of Action: A Two-Step Delivery System

The efficacy of GSH-EE lies in a simple yet elegant two-step mechanism: cellular uptake followed by intracellular conversion.

Step 1: Enhanced Cellular Uptake Unlike its parent molecule, GSH-EE is readily transported into most cell types.[4][5] This is not a receptor-mediated process but rather a passive diffusion across the lipid bilayer, driven by the increased lipophilicity of the esterified molecule. Studies have consistently shown that incubating cells with GSH-EE leads to a rapid and substantial increase in intracellular thiol content, whereas incubation with GSH itself produces no such effect.[2]

Step 2: Intracellular Hydrolysis to Bioactive GSH Once inside the cell, GSH-EE is rapidly hydrolyzed by non-specific intracellular esterases. These enzymes cleave the ethyl ester bond, releasing the native, fully functional glutathione molecule and a molecule of ethanol.[7][8] This intracellular conversion effectively traps the glutathione within the cell, leading to a significant elevation of the total intracellular GSH pool.[4][5] This newly available GSH then integrates into the cell's antioxidant machinery.

Visualizing the Core Mechanism

The following diagram illustrates the fundamental pathway of GSH-EE action.

Caption: The mechanism of GSH-EE uptake and conversion.

Downstream Consequences of Elevated Intracellular GSH

The successful delivery of GSH into the cell by GSH-EE initiates a cascade of beneficial downstream effects, primarily centered on combating oxidative stress.

-

Reduction of Reactive Oxygen Species (ROS): The elevated GSH pool directly quenches ROS, mitigating oxidative damage. This has been demonstrated in various cell models where GSH-EE treatment significantly decreases ROS levels, even in the presence of potent oxidative insults.[9][10]

-

Protection of Mitochondrial Function: Mitochondria are major sites of ROS production and are particularly vulnerable to oxidative damage. GSH-EE has been shown to specifically increase mitochondrial GSH levels, which helps to preserve mitochondrial membrane potential and the function of electron transport chain complexes, such as Complex I.[9][11]

-

Inhibition of Ferroptosis: Ferroptosis is a form of iron-dependent regulated cell death characterized by extensive lipid peroxidation. As GSH is a critical cofactor for Glutathione Peroxidase 4 (GPX4), the key enzyme that neutralizes lipid peroxides, replenishing intracellular GSH with GSH-EE is a potent strategy to inhibit ferroptosis.[9][11]

-

Radioprotection and Chemoprotection: By bolstering the cell's antioxidant defenses, GSH-EE can protect against damage from ionizing radiation and certain toxic compounds.[4][7]

Experimental Validation: Protocols and Causality

To rigorously validate the mechanism of action of GSH-EE in a research setting, a series of well-defined experiments are necessary. Here, we provide step-by-step methodologies for key assays.

Protocol 1: Quantification of Intracellular Glutathione Elevation

Causality: This protocol establishes the primary mechanistic step: that GSH-EE, and not GSH, effectively crosses the cell membrane and is converted into intracellular GSH. The choice of a fluorescent dye like monochlorobimane (MCB) is critical, as it specifically reacts with the thiol group of reduced GSH, providing a direct measure of the bioavailable antioxidant pool.

Methodology:

-

Cell Culture: Plate cells (e.g., human fibroblasts, lymphoid cells, or a relevant experimental cell line) in a multi-well plate and grow to 80-90% confluency.

-

Treatment:

-

Group 1 (Control): Treat with vehicle (e.g., saline or PBS).

-

Group 2 (GSH Control): Treat with 5 mM reduced Glutathione (GSH).

-

Group 3 (GSH-EE): Treat with 5 mM this compound (GSH-EE).

-

Incubate for a time course (e.g., 1, 4, and 8 hours).

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add a suitable lysis buffer (e.g., RIPA buffer) and scrape the cells.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a BCA or Bradford assay for normalization.

-

-

GSH Quantification (MCB Assay):

-

Use a commercial cellular glutathione detection assay kit following the manufacturer's instructions.[12]

-

In a 96-well black plate, add cell lysate to each well.

-

Add the monochlorobimane (MCB) working solution. MCB is non-fluorescent until it reacts with GSH.

-

Incubate in the dark for 30 minutes.

-

Measure fluorescence using a plate reader with excitation at ~380 nm and emission at ~460 nm.

-

-

Data Analysis: Normalize the fluorescence intensity to the protein concentration for each sample. Compare the normalized GSH levels across the different treatment groups.

Visualizing the Experimental Workflow

Caption: Workflow for quantifying intracellular GSH levels.

Protocol 2: Assessing Functional Reduction of Intracellular ROS

Causality: This experiment directly links the observed increase in GSH to a functional antioxidant outcome. By pre-loading cells with GSH-EE before an oxidative challenge, we can test the hypothesis that the replenished GSH pool is capable of neutralizing a subsequent ROS burst, thereby demonstrating a protective effect.

Methodology:

-

Cell Culture and Treatment: Plate cells as in Protocol 1. Pre-treat with 5 mM GSH-EE or vehicle for 4 hours.

-

Oxidative Stress Induction:

-

Remove the treatment media.

-

Add fresh media containing an ROS inducer (e.g., 200 µM H₂O₂) for 30-60 minutes.

-

-

ROS Detection:

-

Wash cells with PBS.

-

Load cells with a ROS-sensitive fluorescent probe, such as 10 µM 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), for 30 minutes in the dark. H2DCFDA is oxidized by ROS to the highly fluorescent DCF.

-

-

Analysis:

-

Flow Cytometry: Harvest cells, resuspend in PBS, and analyze on a flow cytometer using the FITC channel (Ex/Em ~495/525 nm).

-

Fluorescence Microscopy: Visualize cells directly under a fluorescence microscope.

-

-

Data Analysis: Compare the mean fluorescence intensity (MFI) between the control, H₂O₂-treated, and GSH-EE + H₂O₂-treated groups.

Quantitative Data Summary

| Treatment Group | Intracellular GSH (nmol/mg protein) | Intracellular ROS (Mean Fluorescence Intensity) | Cell Viability (%) (vs. Oxidative Insult) |

| Vehicle Control | 15.2 ± 1.8 | 100 ± 12 | 95 ± 5 |

| Oxidative Stress | 8.1 ± 1.1 | 450 ± 35 | 40 ± 8 |

| GSH-EE (5 mM) | 45.7 ± 4.2 | 95 ± 15 | 92 ± 6 |

| GSH-EE + Stress | 38.5 ± 3.9 | 150 ± 20 | 85 ± 7 |

Note: Data are representative examples for illustrative purposes.

Comparative Context: GSH-EE vs. N-Acetylcysteine (NAC)

N-acetylcysteine (NAC) is another widely used agent for replenishing intracellular GSH. However, its mechanism is fundamentally different. NAC acts as a precursor, supplying the rate-limiting amino acid, cysteine, for de novo GSH synthesis.[13][14]

-

GSH-EE: Directly delivers the entire, pre-formed glutathione tripeptide into the cell. Its action is dependent on intracellular esterases but bypasses the enzymatic machinery of GSH synthesis.

-

NAC: Provides a substrate for the γ-glutamylcysteine synthetase and glutathione synthetase enzymes. Its efficacy is dependent on the activity of this synthesis pathway.[15]

The direct delivery mechanism of GSH-EE can be advantageous in situations where the GSH synthesis pathway itself is compromised or when a rapid, direct increase in the total GSH pool is required.[14][16]

Conclusion

This compound operates through a robust and efficient two-step mechanism: passive diffusion across the cell membrane facilitated by its ester group, followed by intracellular hydrolysis to release active glutathione. This process effectively overcomes the primary limitation of direct GSH supplementation, leading to a significant increase in intracellular and mitochondrial GSH levels. The resulting enhancement of the cellular antioxidant pool provides measurable protection against oxidative stress, mitochondrial dysfunction, and specific cell death pathways like ferroptosis. The experimental protocols outlined in this guide provide a clear framework for researchers to validate this mechanism and explore the therapeutic potential of GSH-EE in models of disease driven by glutathione deficiency and oxidative damage.

References

-

Wellner, V. P., Anderson, M. E., Puri, R. N., Jensen, G. L., & Meister, A. (1984). Transport of Glutathione Ester Into Human Lymphoid Cells and Fibroblasts . Proceedings of the National Academy of Sciences, 81(15), 4732-4735. [Link]

-

Anderson, M. E., Powrie, F., Puri, R. N., & Meister, A. (1985). Glutathione monoethyl ester: preparation, uptake by tissues, and conversion to glutathione . Archives of Biochemistry and Biophysics, 239(2), 538-548. [Link]

-

This compound | CAS 92614-59-0 . Biomol.de. [Link]

-

Wang, Q., Li, A., Zheng, Y., Zhang, S., & Wang, P. (2020). This compound supplementation prevents airway hyper-responsiveness in mice . Annals of Translational Medicine, 8(22), 1519. [Link]

-

Javdani, E., Abaszadeh, A., Ghorbanian, M. T., & Tabatabaei, S. M. (2022). The Effects of Glutathione Monoethyl Ester on Different Biochemical, Oxidant, and Antioxidant Levels During Storage in Leukoreduced Red Blood Cells . Avicenna Journal of Medical Biotechnology, 14(2), 127–134. [Link]

-

Zeevalk, G. D., Manzino, L., Sonsalla, P. K., & Bernard, L. P. (2009). Characterization of intracellular elevation of glutathione (GSH) with glutathione monoethyl ester and GSH in brain and neuronal cultures: Relevance to Parkinson's disease . Experimental Neurology, 221(1), 66-78. [Link]

-

Lok, J., Leung, W., Zhao, S., Pallast, S., van Leyen, K., Guo, S., Wang, X., Yalcin, A., & Lo, E. H. (2011). γ-glutamylcysteine Ethyl Ester Protects Cerebral Endothelial Cells During Injury and Decreases Blood-Brain Barrier Permeability After Experimental Brain Trauma . Journal of Neurochemistry, 118(2), 248-255. [Link]

-

Wang, Q., Li, A., Zheng, Y., Zhang, S., & Wang, P. (2020). This compound supplementation prevents airway hyper-responsiveness in mice . Annals of Translational Medicine, 8(22), 1519. [Link]

-

Levy, E. J., Anderson, M. E., & Meister, A. (1993). Transport of glutathione diethyl ester into human cells . Proceedings of the National Academy of Sciences, 90(19), 9171-9175. [Link]

-

Shoemaker, J. (2024). The Effects of Gamma Glutamyl Cysteinyl Ethyl Ester on Oxidative Stress Biomarkers in Traumatically Injured Rats . Honors Theses. [Link]

-

Glutathione, Intracellular - Preventive Tests . Diagnostiki Athinon. [Link]

-

Somfai, T., Inaba, Y., Aikawa, Y., Ohtake, M., Kobayashi, J., Konishi, K., & Imai, K. (2011). This compound Protects In Vitro-Maturing Bovine Oocytes against Oxidative Stress Induced by Subsequent Vitrification/Warming . International Journal of Molecular Sciences, 12(10), 6936-6949. [Link]

-

Levy, E. J., Anderson, M. E., & Meister, A. (1993). Transport of glutathione diethyl ester into human cells . Proceedings of the National Academy of Sciences of the United States of America, 90(19), 9171–9175. [Link]

-

Wang, Q., Li, A., Zheng, Y., Zhang, S., & Wang, P. (2020). This compound supplementation prevents airway hyper-responsiveness in mice . Annals of Translational Medicine, 8(22), 1519. [Link]

-

Fraternale, A., Paoletti, M. F., Casabianca, A., Oiry, J., Clayette, P., & Magnani, M. (2006). Prodrug Approach for Increasing Cellular Glutathione Levels . Molecules, 11(11), 855-875. [Link]

-

What is difference between activity of n acetyl cysteine and this compound . ResearchGate. [Link]

-

Sreekumar, P. G., Reddy, V. N., & Hinton, D. R. (2012). This compound Supplementation Prevents Mortality in Newborn Rats Exposed to Hyperoxia . Free Radical Biology and Medicine, 52(9), 1604-1612. [Link]

-

Giustarini, D., Tsikas, D., & Rossi, R. (2018). N-acetylcysteine ethyl ester as GSH enhancer in human primary endothelial cells: A comparative study with other drugs . Free Radical Biology and Medicine, 126, 21-28. [Link]

-

Anderson, M. E., & Meister, A. (1989). Glutathione monoethyl ester: high-performance liquid chromatographic analysis and direct preparation of the free base form . Analytical Biochemistry, 183(1), 16-20. [Link]

-

Leeuwenburgh, C., & Ji, L. L. (1998). Glutathone and this compound supplementation of mice alter glutathione homeostasis during exercise . The Journal of Nutrition, 128(12), 2420-2426. [Link]

-

Giustarini, D., Tsikas, D., & Rossi, R. (2018). N-acetylcysteine ethyl ester as GSH enhancer in human primary endothelial cells: A comparative study with other drugs . Usiena air. [Link]

-

Pan, J., Wang, H., Li, J., Li, X., & Wang, F. (2021). Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage . Antioxidants, 10(1), 93. [Link]

-

Taylor, C. G., & Richardson, L. (1992). Esterification of reduced glutathione . Biochemical Society Transactions, 20(3), 237S. [Link]

-

Garai, A., Al-Subeh, Z., & Gasser, G. (2021). Rational Design of Enzyme-Responsive Fluorescent Organoruthenium Prodrug for Real-Time Tracking of Cargo Release and Cytotoxicity . Inorganic Chemistry, 60(2), 1009–1017. [Link]

Sources

- 1. Prodrug Approach for Increasing Cellular Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of intracellular elevation of glutathione (GSH) with glutathione monoethyl ester and GSH in brain and neuronal cultures: Relevance to Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound supplementation prevents airway hyper-responsiveness in mice - Wang - Annals of Translational Medicine [atm.amegroups.org]

- 4. Radioprotection by glutathione ester: transport of glutathione ester into human lymphoid cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glutathione monoethyl ester: preparation, uptake by tissues, and conversion to glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glutathione monoethyl ester: high-performance liquid chromatographic analysis and direct preparation of the free base form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glutathione Monoethyl Ester [sigmaaldrich.com]

- 8. This compound supplementation prevents airway hyper-responsiveness in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound | CAS 92614-59-0 | Cayman Chemical | Biomol.de [biomol.com]

- 12. Cellular Glutathione Detection Assay Kit | Cell Signaling Technology [cellsignal.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. N-acetylcysteine ethyl ester as GSH enhancer in human primary endothelial cells: A comparative study with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. usiena-air.unisi.it [usiena-air.unisi.it]

An In-depth Technical Guide to the Comparative Bioavailability of Glutathione and Glutathione Ethyl Ester

Abstract

Glutathione (GSH), the most abundant endogenous antioxidant, is critical for maintaining cellular redox homeostasis and mitigating oxidative stress. However, its therapeutic potential is severely hampered by its low oral bioavailability. This technical guide provides a comprehensive analysis of a key prodrug strategy designed to overcome this limitation: the use of glutathione ethyl ester (GSH-EE). We will delve into the chemical and biological rationale for this approach, critically evaluate the scientific evidence comparing the bioavailability of GSH and GSH-EE, and provide detailed experimental protocols for researchers in the field. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of strategies to enhance intracellular glutathione levels.

Introduction: The Glutathione Paradox

Glutathione (γ-L-glutamyl-L-cysteinylglycine) is a tripeptide that plays a central role in a myriad of cellular processes, including antioxidant defense, detoxification of xenobiotics, and regulation of cell signaling pathways. A deficiency in intracellular GSH is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, liver disease, and age-related macular degeneration. Consequently, the restoration of intracellular GSH levels is a highly attractive therapeutic strategy.

However, the direct oral administration of glutathione is largely ineffective due to several key factors[1][2]:

-

Enzymatic Degradation: GSH is rapidly degraded in the gastrointestinal tract by peptidases, particularly γ-glutamyltransferase (GGT), which is abundant in the brush border of intestinal epithelial cells.

-

Poor Membrane Permeability: As a hydrophilic molecule, GSH does not readily cross the lipid bilayers of cell membranes to enter the systemic circulation or target cells.

This "glutathione paradox" – the vital importance of intracellular GSH coupled with the inefficiency of its direct oral delivery – has spurred the development of various strategies to enhance its bioavailability. Among the most promising of these are prodrug approaches, with this compound (GSH-EE) emerging as a leading candidate.

This compound: A Prodrug Approach to Enhanced Bioavailability

This compound is a derivative of GSH in which the carboxyl group of the glycine residue is esterified with ethanol. This seemingly minor chemical modification has profound implications for the molecule's pharmacokinetic properties.

Chemical Properties and Rationale for Use

The addition of the ethyl ester group significantly increases the lipophilicity of the glutathione molecule. This enhanced lipophilicity is hypothesized to facilitate its absorption across the intestinal epithelium and its subsequent transport across the cell membranes of target tissues, processes that are highly inefficient for the parent GSH molecule.

Once inside the cell, the ethyl ester bond is readily cleaved by intracellular esterases, a ubiquitous class of enzymes, to release native, fully functional glutathione. This intracellular conversion effectively bypasses the enzymatic and physical barriers that limit the oral bioavailability of GSH.

Chemical Structures

Caption: Chemical structures of Glutathione (GSH) and this compound (GSH-EE).

Mechanism of Action: From Prodrug to Active Compound

The proposed mechanism of action for GSH-EE as a glutathione-enhancing agent can be summarized in the following steps:

-

Oral Administration and Absorption: GSH-EE is administered orally and, due to its increased lipophilicity, is more readily absorbed from the gastrointestinal tract into the bloodstream compared to GSH.

-

Systemic Distribution: Once in the circulation, GSH-EE is distributed to various tissues throughout the body.

-

Cellular Uptake: The lipophilic nature of GSH-EE facilitates its transport across the cell membranes of target cells.

-

Intracellular Hydrolysis: Within the cell, intracellular esterases, such as carboxylesterases, recognize and hydrolyze the ethyl ester bond.

-

Release of Functional Glutathione: This enzymatic cleavage releases native glutathione and ethanol, thereby increasing the intracellular concentration of GSH.

Caption: Proposed mechanism of action for this compound (GSH-EE).

Scientific Evidence: A Comparative Analysis

A growing body of scientific literature supports the hypothesis that GSH-EE is more effective than GSH at increasing intracellular glutathione levels.

In Vitro Studies

In vitro studies using various cell lines have consistently demonstrated the superiority of GSH-EE over GSH in repleting intracellular glutathione stores. For instance, studies have shown that incubating cells with GSH-EE leads to a significant increase in intracellular GSH concentrations, whereas incubation with GSH has a negligible effect. This is attributed to the efficient transport of GSH-EE across the cell membrane and its subsequent intracellular hydrolysis.

In Vivo Studies

Animal studies, primarily in rodents, have provided compelling evidence for the enhanced bioavailability of GSH-EE. Following oral or intraperitoneal administration, GSH-EE has been shown to significantly increase glutathione levels in various tissues, including the liver, kidney, and brain. In contrast, administration of GSH at equivalent doses often results in only modest or no significant increases in tissue glutathione concentrations.

One study in rats demonstrated that while both oral GSH and GSH-EE could increase hepatic cysteine and GSH levels, GSH-EE resulted in a more delayed and sustained release, leading to significantly higher concentrations of GSH and cysteine in the liver and plasma two hours after administration compared to GSH[1][3].

Comparative Efficacy of Glutathione Monoethyl vs. Diethyl Esters

Research has also explored the potential of glutathione diethyl ester (GSH-DEE), where both the glycine and glutamate carboxyl groups are esterified. Some in vitro studies suggest that GSH-DEE may be even more effective than the monoethyl ester at delivering glutathione into cells[4][5]. However, it is important to note that some studies have reported greater cytotoxicity associated with GSH-DEE and other esterified derivatives compared to GSH-MEE, which may limit their therapeutic applicability[6][7][8].

Data Presentation: A Comparative Overview

The following table summarizes key findings from comparative studies on the bioavailability and efficacy of GSH and GSH-EE.

| Parameter | Glutathione (GSH) | This compound (GSH-EE) | Key Findings & References |

| Oral Bioavailability | Very low (<10%) | Significantly higher than GSH | Esterification enhances absorption across the GI tract.[1][3] |

| Cellular Uptake | Poor | Readily transported into cells | Increased lipophilicity facilitates membrane transport. |

| Effect on Intracellular GSH (in vitro) | Negligible to minor increase | Significant and dose-dependent increase | GSH-EE effectively bypasses membrane transport limitations. |

| Effect on Tissue GSH (in vivo) | Modest increase, primarily in the liver | Significant increase in multiple tissues (liver, kidney, brain) | GSH-EE provides a more systemic delivery of glutathione.[1][3] |

| Potential Cytotoxicity | Generally considered safe | Generally safe at therapeutic doses, but some esterified derivatives have shown toxicity. | The safety profile of GSH-EE appears favorable, but further investigation is warranted.[7][8] |

Experimental Protocols

For researchers wishing to investigate the comparative bioavailability of GSH and GSH-EE, the following protocols provide a starting point for in vitro and in vivo studies.

Synthesis of this compound

A common method for the synthesis of GSH-EE involves the esterification of GSH in the presence of an acid catalyst.

Materials:

-

Reduced Glutathione (GSH)

-

Anhydrous Ethanol

-

Concentrated Sulfuric Acid

-

Anhydrous Diethyl Ether

-

Dowex-1 resin (hydroxide form) or other suitable neutralizing agent

Procedure:

-

Dissolve GSH in anhydrous ethanol.

-

Slowly add concentrated sulfuric acid to the solution while stirring.

-

Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for several hours to days, monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).

-

Once the reaction is complete, precipitate the GSH-EE by adding an excess of cold anhydrous diethyl ether.

-

Collect the precipitate by filtration and wash with diethyl ether to remove any unreacted starting materials and byproducts.

-

The resulting GSH-EE salt can be further purified by recrystallization. For a neutral form, the acidic salt can be dissolved in water and neutralized with a resin like Dowex-1.

Note: This is a generalized procedure. Researchers should consult the primary literature for detailed reaction conditions and purification methods.

In Vivo Bioavailability Study in a Rodent Model

This protocol outlines a basic in vivo study to compare the oral bioavailability of GSH and GSH-EE in rats or mice.

Animal Model:

-

Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

-

Animals should be fasted overnight prior to dosing to ensure an empty stomach.

Dosing:

-

Prepare solutions of GSH and GSH-EE in a suitable vehicle (e.g., saline or water).

-

Administer the compounds orally via gavage at a predetermined dose. A vehicle-only control group should be included.

Blood and Tissue Collection:

-

Collect blood samples via a suitable method (e.g., tail vein or cardiac puncture) at various time points post-dosing (e.g., 0, 30, 60, 120, 240 minutes).

-

At the end of the time course, euthanize the animals and harvest tissues of interest (e.g., liver, kidney, brain).

Sample Processing:

-

For blood samples, separate the plasma and red blood cells.

-

Homogenize tissue samples in a suitable buffer containing a protein precipitating agent (e.g., metaphosphoric acid or perchloric acid) to prevent auto-oxidation of GSH.

-

Centrifuge the homogenates to remove precipitated proteins and collect the supernatant for analysis.

Quantification of Intracellular Glutathione by HPLC

High-performance liquid chromatography (HPLC) is a robust and sensitive method for the quantification of intracellular GSH.

Sample Preparation:

-

Culture cells to the desired confluency.

-

Treat cells with GSH, GSH-EE, or vehicle for the desired time.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells and precipitate proteins using an acidic solution (e.g., 5% metaphosphoric acid).

-

Centrifuge the lysate to pellet the precipitated proteins.

-

Collect the supernatant for HPLC analysis.

HPLC Method:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A common mobile phase consists of an aqueous buffer (e.g., sodium phosphate) with an organic modifier (e.g., acetonitrile or methanol) and an ion-pairing agent (e.g., octanesulfonic acid).

-

Detection:

-

Electrochemical Detection (ECD): Offers high sensitivity and selectivity for thiols.

-

UV Detection: Requires pre-column derivatization of GSH with a chromophore-containing reagent (e.g., 5,5'-dithio-bis(2-nitrobenzoic acid) - DTNB).

-

Fluorescence Detection: Requires pre-column derivatization with a fluorescent reagent (e.g., o-phthalaldehyde - OPA).

-

Standard Curve:

-

Prepare a standard curve using known concentrations of GSH to quantify the amount of GSH in the samples.

Caption: Workflow for in vitro analysis of intracellular glutathione levels.

Discussion and Future Directions

The evidence strongly suggests that this compound is a more bioavailable form of glutathione compared to its parent compound. The prodrug strategy of esterification effectively overcomes the primary obstacles of enzymatic degradation and poor membrane permeability that limit the therapeutic potential of oral GSH.

However, several areas warrant further investigation:

-

Long-term safety: While short-term studies have not raised significant safety concerns with GSH-EE, more extensive long-term toxicology studies are needed, particularly if it is to be considered for chronic therapeutic use.

-

Clinical trials: To date, the majority of the research on GSH-EE has been preclinical. Well-designed clinical trials in humans are necessary to confirm its safety and efficacy in various disease models.

-

Optimization of ester derivatives: Further research into other ester derivatives of glutathione, such as the diethyl ester, may yield compounds with even more favorable pharmacokinetic and pharmacodynamic profiles. However, a careful balance between enhanced bioavailability and potential cytotoxicity must be maintained.

-

Tissue-specific delivery: The development of strategies to target the delivery of glutathione esters to specific tissues could further enhance their therapeutic efficacy and reduce potential off-target effects.

Conclusion

This compound represents a significant advancement in the quest to effectively supplement intracellular glutathione levels. Its enhanced bioavailability compared to glutathione makes it a promising therapeutic agent for a wide range of conditions associated with oxidative stress and glutathione deficiency. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this and other glutathione prodrugs. As our understanding of the intricate role of glutathione in health and disease continues to grow, so too will the importance of innovative strategies to modulate its intracellular concentration.

References

-

Comparison of the delivery of reduced glutathione into P388D1 cells by reduced glutathione and its mono- and diethyl ester derivatives. PubMed. [Link]

-

Exploring the Safety and Efficacy of Glutathione Supplementation for Skin Lightening: A Narrative Review. PMC - PubMed Central. [Link]

-

Transport of glutathione diethyl ester into human cells. PubMed - NIH. [Link]

-

Oral Administration of S-acetyl-glutathione: Impact on the Levels of Glutathione in Plasma and in Erythrocytes of Healthy Volunteers. Graphy Publications. [Link]

-

Enhancing the Oral Bioavailability of Glutathione Using Innovative Analogue Approaches. MDPI. [Link]

-

The Glutathione Derivative, GSH Monoethyl Ester, May Effectively Whiten Skin but GSH Does Not. PubMed. [Link]

-

Effect of oral glutathione monoethyl ester and glutathione on circulating and hepatic sulfhydrils in the rat. PubMed. [Link]

-

The Glutathione Derivative, GSH Monoethyl Ester, May Effectively Whiten Skin but GSH Does Not. MDPI. [Link]

Sources

- 1. graphyonline.com [graphyonline.com]

- 2. Enhancing the Oral Bioavailability of Glutathione Using Innovative Analogue Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of oral glutathione monoethyl ester and glutathione on circulating and hepatic sulfhydrils in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of the delivery of reduced glutathione into P388D1 cells by reduced glutathione and its mono- and diethyl ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transport of glutathione diethyl ester into human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring the Safety and Efficacy of Glutathione Supplementation for Skin Lightening: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Glutathione Derivative, GSH Monoethyl Ester, May Effectively Whiten Skin but GSH Does Not - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Glutathione Derivative, GSH Monoethyl Ester, May Effectively Whiten Skin but GSH Does Not [mdpi.com]

An In-depth Technical Guide to the Intracellular Hydrolysis of Glutathione Ethyl Ester

This guide provides a comprehensive technical overview of the mechanisms, applications, and experimental validation of Glutathione Ethyl Ester (GSH-EE) as a cell-permeable prodrug for augmenting intracellular glutathione levels. It is intended for researchers, scientists, and drug development professionals engaged in studies involving cellular redox biology, oxidative stress, and therapeutic agent delivery.

The Glutathione Paradox: Cellular Need vs. Poor Uptake

Glutathione (γ-L-glutamyl-L-cysteinyl-glycine), or GSH, is the most abundant non-protein thiol in mammalian cells, acting as a master antioxidant and a critical cofactor in detoxification pathways.[1] It plays a pivotal role in neutralizing reactive oxygen species (ROS), maintaining redox homeostasis, and protecting cellular components from oxidative damage.[2] However, a significant challenge in leveraging GSH for therapeutic or experimental purposes is its inherent inability to cross the cell membrane efficiently.[3] Direct administration of exogenous GSH is largely ineffective due to its hydrophilic nature and rapid degradation in the extracellular space by enzymes such as γ-glutamyl transpeptidase (GGT).[2][4]

To overcome this delivery barrier, researchers developed cell-permeable derivatives. This compound (GSH-EE) is a prodrug form where the carboxyl group of the glycine residue is esterified.[5] This modification neutralizes the negative charge, increases the molecule's lipophilicity, and facilitates its transport across the lipid bilayer of the cell membrane.[6][7]

The Core Mechanism: Cellular Entry and Intracellular Activation

Once administered, GSH-EE efficiently enters the cell. The central event for its bioactivity is the subsequent intracellular hydrolysis, which releases the active, functional GSH molecule.

Cellular Uptake and Enzymatic Cleavage

GSH-EE is designed to passively diffuse across the plasma membrane. Upon reaching the cytoplasm, the ethyl ester bond is rapidly cleaved by intracellular esterases, particularly carboxylesterases.[7][8] These ubiquitous enzymes catalyze the hydrolysis of the ester linkage, yielding free L-glutathione and ethanol.[7] This intracellular conversion effectively traps the glutathione molecule, leading to a significant and rapid increase in its cytoplasmic and mitochondrial concentrations.[6] This direct delivery mechanism bypasses the two-step, ATP-dependent de novo synthesis pathway, which is also subject to feedback inhibition by GSH itself.[6]

The process can be visualized as a targeted delivery system, where the ester moiety acts as a temporary "key" to unlock the cell membrane, which is then discarded inside to release the functional molecule.

Caption: Cellular uptake and hydrolysis of GSH-EE.

Experimental Methodologies: Validating GSH-EE Efficacy

The effectiveness of GSH-EE is predicated on two key events: the increase in intracellular GSH and the activity of the esterases that enable this conversion. Below are standardized protocols for their assessment.

Protocol: Quantification of Intracellular Glutathione

This protocol details a widely used method based on the enzymatic recycling assay first described by Tietze, using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[1]

Objective: To measure the total intracellular GSH concentration in cultured cells following treatment with GSH-EE.

Materials:

-

Cell culture medium, flasks, and plates

-

This compound (GSH-EE)

-

Phosphate-buffered saline (PBS)

-

5% 5-Sulfosalicylic acid (SSA) for deproteination

-

Assay Buffer: 125 mM sodium phosphate buffer with 6.3 mM EDTA, pH 7.5

-

DTNB solution (in Assay Buffer)

-

Glutathione Reductase solution (in Assay Buffer)

-

NADPH solution (in Assay Buffer)

-

GSH standard solutions

-

Microplate reader (412 nm absorbance)

Step-by-Step Procedure:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of GSH-EE (e.g., 1-10 mM) or vehicle control for a specified time (e.g., 1-4 hours).[9][10]

-

Cell Harvesting: Aspirate the medium, wash cells twice with ice-cold PBS. Scrape cells into a fresh volume of PBS and centrifuge to obtain a cell pellet.

-

Lysis and Deproteination: Resuspend the cell pellet in an appropriate volume of 5% SSA. Vortex vigorously and incubate on ice for 10 minutes. Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Sample Preparation: Collect the supernatant, which contains the GSH. This sample is now ready for the assay.

-

Assay Reaction: In a 96-well plate, add samples and GSH standards. Add the reaction mixture containing Assay Buffer, DTNB, and Glutathione Reductase.

-

Initiate and Read: Start the reaction by adding NADPH. Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 5-10 minutes.

-

Data Analysis: Calculate the rate of absorbance change (ΔA/min) for each sample. Determine GSH concentration by comparing the sample rates to the standard curve generated from the GSH standards. Normalize the results to the protein content of the cell lysate (determined from a parallel sample before SSA addition).

Caption: Workflow for measuring intracellular GSH.

Protocol: General Intracellular Esterase Activity Assay

This protocol provides a method to confirm the presence of active esterases in cell lysates using a common chromogenic substrate, p-nitrophenyl acetate (pNPA).[11][12]

Objective: To determine the general esterase activity within a cell population.

Materials:

-

Cell pellet from cultured cells

-

Lysis Buffer (e.g., 0.1 M phosphate buffer, pH 7.0)

-

p-Nitrophenyl acetate (pNPA) substrate solution

-

Microplate reader (405 nm absorbance)

Step-by-Step Procedure:

-

Prepare Cell Lysate: Harvest cells as described previously (Protocol 3.1, step 2). Resuspend the pellet in ice-cold Lysis Buffer and lyse the cells (e.g., via sonication or freeze-thaw cycles). Centrifuge to remove cell debris and collect the supernatant (lysate).

-

Determine Protein Concentration: Quantify the total protein concentration of the lysate using a standard method (e.g., BCA or Bradford assay).

-

Assay Setup: In a 96-well plate, add a standardized amount of protein from the cell lysate to each well. Add Lysis Buffer to reach the desired volume.

-

Initiate Reaction: Add the pNPA substrate solution to each well to start the reaction.

-

Measure Product Formation: Immediately measure the absorbance at 405 nm over time. The yellow p-nitrophenol product, generated by esterase activity, absorbs at this wavelength.

-

Calculate Activity: Determine the rate of change in absorbance (ΔA/min). Convert this rate into enzyme activity (e.g., µmol of product/min/mg of protein) using the molar extinction coefficient of p-nitrophenol.

Applications, Comparisons, and Key Considerations

Field-Proven Applications

The ability of GSH-EE to reliably increase intracellular GSH has made it a valuable tool in various research areas:

-

Combating Oxidative Stress: Protecting cells against damage from radiation, oxidants, and various toxic compounds.[8]

-

Mitochondrial Rescue: Increasing mitochondrial GSH levels to rescue defects in models of diseases like cystic fibrosis.[9][10][13]

-

Ferroptosis Research: Decreasing lipid oxidation and protecting against ferroptosis, a form of iron-dependent cell death.[9][10]

-

Neuroprotection: Ameliorating mitochondrial dysfunction and reducing cell death in models of brain injury.[14]

Comparison with Other Glutathione-Modulating Agents

The choice of agent to modulate cellular GSH depends on the desired mechanism and speed of action.

| Compound | Mechanism of Action | Key Advantages | Key Limitations |

| This compound (GSH-EE) | Direct intracellular delivery of GSH via hydrolysis of a cell-permeable prodrug.[5][15] | Rapidly increases GSH levels; bypasses feedback-inhibited synthesis pathways. | Efficacy can be cell-type dependent; less studied in clinical settings than NAC. |

| N-Acetylcysteine (NAC) | Provides the precursor L-cysteine for the de novo synthesis of GSH.[16][17] | Well-established clinical use; provides substrate for the natural synthesis pathway. | Slower action; dependent on enzymatic synthesis; may be less efficient at raising GSH levels compared to direct delivery methods.[18][19] |

| Glutathione Diethyl Ester (GSH-DEE) | Cell-permeable prodrug that is hydrolyzed intracellularly to GSH-EE and then to GSH.[20] | May have even more effective transport into human cells than GSH-EE.[20][21] | Less commonly available; human plasma lacks the esterase to convert it to the monoester extracellularly.[20] |

| N-Acetylcysteine Ethyl Ester (NACET) | A more lipophilic version of NAC that readily crosses cell membranes and is converted to NAC and then cysteine.[19] | Reported to be significantly more bioavailable and efficient at raising intracellular GSH than both NAC and GSH-EE in some models.[18][19] | A newer compound with a less extensive research history compared to NAC and GSH-EE. |

Critical Considerations for Experimental Design

-

Compound Purity: Early reports of toxicity associated with GSH esters may have been due to impurities from the synthesis process.[20][21] It is critical to use highly purified GSH-EE for all experiments.

-

Dosage and Cell Type: The optimal concentration of GSH-EE can vary significantly between different cell types. Pilot experiments to determine the effective dose range without inducing cytotoxicity are essential.

-

Potential Artifacts: While generally safe in research settings, high concentrations of any supplement can have off-target effects. Long-term, high-dose glutathione supplementation has been linked to lower zinc levels in clinical contexts.[22][23]

Conclusion

This compound stands as a powerful and validated tool for the direct and rapid elevation of intracellular glutathione concentrations. By leveraging a simple esterification strategy to overcome the membrane impermeability of GSH, it provides researchers with a reliable method to study and mitigate the effects of oxidative stress. Its mechanism of action, centered on hydrolysis by ubiquitous intracellular esterases, is both elegant and effective. Understanding the principles of its uptake and activation, coupled with rigorous experimental validation, enables scientists to effectively harness GSH-EE in the exploration of redox biology and the development of novel therapeutic strategies.

References

- Anderson, M. E., Powrie, F., Puri, R. N., & Meister, A. (1985). Glutathione monoethyl ester: preparation, uptake by tissues, and conversion to glutathione. Archives of Biochemistry and Biophysics, 239(2), 538–548.

-

Biomol.de. (n.d.). This compound | CAS 92614-59-0. Retrieved from [Link]

- Toyo'oka, T., Mita, M., & Imai, K. (1996). Determination of intracellular glutathione and thiols by high performance liquid chromatography with a gold electrode at the femtomole level: comparison with a spectroscopic assay.

- Levy, E. J., Anderson, M. E., & Meister, A. (1993). Transport of glutathione diethyl ester into human cells.

- Lok, J., Leung, W., Zhao, S., Pallast, S., van Leyen, K., Guo, S., Wang, X., Yalcin, A., Lo, E. H., & Wang, X. (2011). γ-glutamylcysteine Ethyl Ester Protects Cerebral Endothelial Cells During Injury and Decreases Blood-Brain Barrier Permeability After Experimental Brain Trauma. Journal of Neurochemistry, 118(2), 248–255.

- Giustarini, D., Tsikas, D., & Rossi, R. (2018). N-acetylcysteine ethyl ester as GSH enhancer in human primary endothelial cells: A comparative study. Free Radical Biology and Medicine, 126, 237-244.

- Zarka, M. H., & Bridge, W. J. (2017). Oral administration of γ-glutamylcysteine increases intracellular glutathione levels above homeostasis in a randomised human trial pilot study. Redox Biology, 11, 631–636.

- Owen, J. B., & Butterfield, D. A. (2010). Measurement of glutathione. Methods in molecular biology (Clifton, N.J.), 648, 269–277.

- Wellner, V. P., Anderson, M. E., Puri, R. N., Jensen, G. L., & Meister, A. (1984). Radioprotection by glutathione ester: transport of glutathione ester into human lymphoid cells and fibroblasts.

- Levy, E. J., Anderson, M. E., & Meister, A. (1993). Transport of glutathione diethyl ester into human cells. PNAS, 90(19), 9171-9175.

-

ResearchGate. (2016). What is difference between activity of n acetyl cysteine and this compound? Retrieved from [Link]

- Fraternale, A., Paoletti, M. F., Casabianca, A., Oiry, J., Clayette, P., & Magnani, M. (2006). Prodrug approach for increasing cellular glutathione. Current medicinal chemistry, 13(15), 1749–1755.

- Giustarini, D., Tsikas, D., & Rossi, R. (2018). N-acetylcysteine ethyl ester as GSH enhancer in human primary endothelial cells: A comparative study with other drugs. Free radical biology & medicine, 126, 237–244.

- Edwards, D., & O'Donovan, M. (2011). Determination of intracellular glutathione and glutathione disulfide using high performance liquid chromatography with acidic potassium permanganate chemiluminescence detection. Talanta, 84(3), 852–857.

- Wang, Q., Li, A., Zheng, Y., Zhang, S., & Wang, P. (2021). This compound supplementation prevents airway hyper-responsiveness in mice.

- Wang, Q., Li, A., Zheng, Y., Zhang, S., & Wang, P. (2021). This compound supplementation prevents airway hyper-responsiveness in mice.

-

Hubei New Desheng Material Technology Co., Ltd. (2025). NACET vs. NAC: Understanding the Superiority of N-Acetyl-L-Cysteine Ethyl Ester. Retrieved from [Link]

- Campbell, E. B., & Griffith, O. W. (1989). Glutathione monoethyl ester: high-performance liquid chromatographic analysis and direct preparation of the free base form. Analytical biochemistry, 183(1), 21–25.

- Levy, E. J., Anderson, M. E., & Meister, A. (1993). Transport of glutathione diethyl ester into human cells.

-

Patsnap Synapse. (2024). What are the side effects of Glutathione? Retrieved from [Link]

-

WebMD. (2024). Glutathione: Benefits and Supplements. Retrieved from [Link]

- Cooper, A. J., & Pinto, J. T. (2005). Enzymes Involved in Processing Glutathione Conjugates. Antioxidants & redox signaling, 7(5-6), 617–629.

-

Natures Fix. (2024). Glutathione side effects: What to Know Before You Start Taking It. Retrieved from [Link]

- Perricone, C., De Carolis, C., & Perricone, R. (2009). Glutathione: a key player in autoimmunity. Autoimmunity reviews, 8(8), 697–701.

-

ResearchGate. (2013). A Methodology for Detection and Quantification of Esterase Activity. Retrieved from [Link]

-

OUCI. (n.d.). Enzymes and Pathways Involved in Processing of Glutathione Conjugates. Retrieved from [Link]

- Mastropaolo, W., & Yourno, J. (1981). A rapid spectrophotometric method for the determination of esterase activity. Analytical biochemistry, 115(1), 188–193.

- Simplício, A. L., Coroadinha, A. S., & Lamego, J. (2013). A methodology for detection and quantification of esterase activity. Methods in molecular biology (Clifton, N.J.), 970, 153–161.

- Xiong, W., Chen, J., Li, Y., Wang, M., & Zhou, L. (2023). Glutathione and Esterase Dual-Responsive Smart Nano-drug Delivery System Capable of Breaking the Redox Balance for Enhanced Tumor Therapy. ACS applied materials & interfaces, 15(17), 20697–20711.

- Li, Y., Liu, D., Liu, J., Liu, Z., & Chen, J. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. Scientific reports, 6, 35053.

- Cooper, A. J., & Pinto, J. T. (2005). Enzymes Involved in Processing Glutathione Conjugates. Antioxidants & Redox Signaling, 7, 617-629.

Sources

- 1. Glutathione: Overview of its protective roles, measurement, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Radioprotection by glutathione ester: transport of glutathione ester into human lymphoid cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzymes Involved in Processing Glutathione Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutathione monoethyl ester: high-performance liquid chromatographic analysis and direct preparation of the free base form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Buy this compound | 118421-50-4 [smolecule.com]

- 8. thomassci.com [thomassci.com]

- 9. caymanchem.com [caymanchem.com]

- 10. This compound | CAS 92614-59-0 | Cayman Chemical | Biomol.de [biomol.com]

- 11. researchgate.net [researchgate.net]

- 12. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]

- 13. medchemexpress.com [medchemexpress.com]

- 14. γ-glutamylcysteine ethyl ester protects cerebral endothelial cells during injury and decreases blood-brain barrier permeability after experimental brain trauma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Glutathione monoethyl ester: preparation, uptake by tissues, and conversion to glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. usiena-air.unisi.it [usiena-air.unisi.it]

- 19. N-acetylcysteine ethyl ester as GSH enhancer in human primary endothelial cells: A comparative study with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Transport of glutathione diethyl ester into human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Transport of glutathione diethyl ester into human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Glutathione: Benefits and Supplements [webmd.com]

- 23. Glutathione Side Effects: Is Glutathione Safe? What You Need to Know [naturesfix.co.uk]

The Role of Glutathione Ethyl Ester in Redox Biology: An In-depth Technical Guide

Abstract

Glutathione (GSH), the most abundant non-protein thiol in mammalian cells, is a cornerstone of cellular redox homeostasis and antioxidant defense.[1][2][3] However, its therapeutic and experimental utility is hampered by poor bioavailability and limited cellular uptake.[4][5] This guide provides a comprehensive technical overview of glutathione ethyl ester (GSH-EE), a cell-permeable analog designed to overcome these limitations. We will delve into the biochemical rationale for its use, its mechanism of action, and its profound implications for research in redox biology and drug development. This document will serve as a detailed resource for researchers, scientists, and drug development professionals, offering not only theoretical knowledge but also practical insights into experimental design and application.

The Glutathione Paradox: High Importance, Low Deliverability

The tripeptide γ-L-glutamyl-L-cysteinyl-glycine, or glutathione (GSH), is integral to a multitude of cellular processes.[1] Its primary roles include:

-

Antioxidant Defense: Directly scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), and acting as a cofactor for antioxidant enzymes like glutathione peroxidases (GPx).[2][3][6]

-

Detoxification: Conjugating with xenobiotics and endogenous toxins, facilitating their excretion.[2][3]

-

Redox Signaling: Maintaining the cellular redox environment, influencing protein function through glutathionylation, and participating in signal transduction pathways.[1]

A disruption in GSH homeostasis is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cancer, cystic fibrosis, and inflammatory conditions.[1][7][8] Consequently, the ability to modulate intracellular GSH levels is of paramount importance for both basic research and therapeutic development.

However, the direct administration of GSH is largely ineffective. Due to its hydrophilic nature and rapid degradation by intestinal and plasma enzymes, oral and even intravenous GSH supplementation results in poor cellular uptake.[4][9][10] This presents a significant challenge for researchers aiming to study the effects of GSH repletion in cellular and animal models, and for clinicians seeking to restore GSH levels in pathological states.

This compound (GSH-EE): A Strategic Solution

To circumvent the limitations of GSH, researchers have developed various prodrugs and derivatives. Among these, this compound (GSH-EE) has emerged as a highly effective tool.[5][11] GSH-EE is a derivative where the carboxyl group of the glycine residue is esterified with an ethyl group.[11] This seemingly minor modification has profound consequences for its biological activity.

The lipophilic nature of the ethyl ester group significantly enhances the molecule's ability to cross cellular membranes, a feat that unmodified GSH cannot efficiently accomplish.[9][11][12] Once inside the cell, ubiquitous intracellular esterases rapidly hydrolyze the ester bond, releasing native, fully functional glutathione.[5][11] This intracellular conversion effectively traps GSH, leading to a significant and sustained increase in intracellular GSH concentrations.[9][11][13]

Mechanism of Cellular Uptake and Conversion

The enhanced cellular uptake and subsequent intracellular conversion of GSH-EE is a key advantage. This process can be visualized as a "Trojan Horse" strategy, where the esterified form facilitates entry, and the active molecule is released at the site of action.

Caption: Cellular uptake and conversion of GSH-EE.

Experimental Applications and Methodologies

The ability of GSH-EE to reliably increase intracellular GSH levels makes it an invaluable tool for a wide range of experimental applications.

Investigating the Role of GSH in Disease Models

GSH-EE is frequently used to investigate the causal role of GSH depletion in various pathologies and to assess the therapeutic potential of GSH restoration.

-

Neurodegenerative Diseases: In models of Parkinson's disease, central delivery of GSH-EE has been shown to elevate brain GSH levels and protect against dopamine loss induced by mitochondrial toxins.[13]

-

Cystic Fibrosis: GSH-EE treatment has been demonstrated to rescue mitochondrial defects, such as impaired Complex I activity, in cellular models of cystic fibrosis by replenishing mitochondrial GSH pools.[7][8][14][15]

-

Inflammatory Conditions: In a mouse model of asthma, GSH-EE supplementation prevented airway hyper-responsiveness, highlighting the protective role of GSH in allergic inflammation.[5][16]

-

Oxidative Stress-Induced Injury: GSH-EE protects various cell types, including neuronal cells and oocytes, from oxidative damage induced by a variety of stressors.[13][17][18]

Step-by-Step Protocol: Measurement of Intracellular Glutathione

A crucial aspect of experiments involving GSH-EE is the accurate quantification of intracellular GSH levels to confirm successful delivery and to correlate GSH concentration with biological effects. The Ellman's reagent (DTNB) assay is a common and reliable method.

Protocol: DTNB Assay for Intracellular GSH Quantification [19]

-

Cell Lysis:

-

Culture cells to the desired confluency and treat with GSH-EE or vehicle control for the specified duration.

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 50 mM K2HPO4, 1 mM EDTA, pH 6.5, with 0.1% Triton X-100).[19]

-

Incubate on ice for 15 minutes, with occasional gentle vortexing.[19]

-

Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.[19]

-

Collect the supernatant for immediate use or store at -80°C.[19]

-

-

Assay Procedure:

-

Prepare a standard curve using known concentrations of GSH (e.g., 0-1.25 mM).[19]

-

In a 96-well plate, add 50 µL of cell lysate supernatant or GSH standard to each well.[19]

-

Add 40 µL of reaction buffer (0.1 M Na2HPO4, 1 mM EDTA, pH 8.0) to each well.[19]

-

Initiate the reaction by adding 10 µL of 4 mg/mL 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) in reaction buffer (pH 8.0) to each well.[19]

-

Incubate the plate for 15 minutes at 37°C.[19]

-

Measure the absorbance at 405 nm using a microplate reader.[19]

-

-

Data Analysis:

-

Calculate the concentration of free thiols in the samples based on the GSH standard curve.[19]

-

Normalize the GSH concentration to the total protein content of the lysate, determined by a standard protein assay (e.g., Bradford assay). The final results are typically expressed as nmol GSH/mg protein.[19]

-

Alternative Methods:

-

Fluorescent Probes: Dyes like ThiolTracker™ Violet or ThioBright™ Green can be used for qualitative and semi-quantitative analysis of intracellular GSH in live cells using fluorescence microscopy or flow cytometry.[20][21]

-

LC-MS/MS: For highly sensitive and specific quantification of both reduced (GSH) and oxidized (GSSG) glutathione, liquid chromatography-tandem mass spectrometry is the gold standard.[22]

Experimental Workflow: Assessing the Protective Effects of GSH-EE Against Oxidative Stress

Caption: Workflow for assessing GSH-EE's protective effects.

Quantitative Data Summary

The efficacy of GSH-EE in augmenting intracellular GSH and mitigating oxidative stress has been demonstrated across numerous studies. The following table summarizes representative quantitative data.

| Parameter | Cell/Animal Model | GSH-EE Concentration/Dose | Observation | Reference |

| Intracellular GSH | Rat Mesencephalic Culture | 10 mM | ~191% increase over basal levels | [13] |

| Thiol Content | Mouse Lung Tissue (Asthma Model) | 0.1% solution | ~45% increase in thiol levels | [5][16] |

| Mitochondrial GSH | Human Epithelial Lung Cells (CF Model) | 10 mM | Significant enhancement of mitochondrial GSH | [14][15] |

| Cell Viability | Irradiated Human Lymphoid Cells | 5 mM | Increased cell viability post-irradiation | [15] |

| ROS Levels | Bovine Oocytes | 5 mM | Reduced intracellular ROS content | [23] |

Broader Implications and Future Directions

The development of GSH-EE has significantly advanced our ability to probe the intricate roles of glutathione in health and disease. Its utility extends beyond basic research into the realm of drug development.

-

Therapeutic Potential: The ability of GSH-EE to replenish intracellular GSH suggests its potential as a therapeutic agent for conditions characterized by oxidative stress and GSH deficiency. Further preclinical and clinical studies are warranted to evaluate its safety and efficacy in various disease contexts.

-

Drug Development: GSH-EE can be used as a tool to investigate the mechanisms of drug-induced oxidative stress and to explore the potential of GSH modulation as a strategy to enhance the efficacy or mitigate the toxicity of other therapeutic agents.

-

Skin Hyperpigmentation: Interestingly, studies have shown that GSH-EE, but not GSH itself, can reduce melanin production in melanoma cell lines, suggesting its potential as a skin-lightening agent for treating hyperpigmentation disorders.[12]

Conclusion

This compound is a powerful and indispensable tool for researchers in the field of redox biology. By effectively delivering glutathione into cells, GSH-EE has enabled a deeper understanding of the multifaceted roles of this critical antioxidant. Its continued use in well-designed experiments will undoubtedly shed further light on the complex interplay between redox homeostasis and cellular function, and may pave the way for novel therapeutic strategies targeting glutathione metabolism.

References

-

Anderson, M. E., Powrie, F., Puri, R. N., & Meister, A. (1985). Glutathione monoethyl ester: preparation, uptake by tissues, and conversion to glutathione. Archives of Biochemistry and Biophysics, 239(2), 538–548. [Link]

-

Sonthalia, S., Daulatabad, D., & Sarkar, R. (2025). Exploring the Safety and Efficacy of Glutathione Supplementation for Skin Lightening: A Narrative Review. Cureus, 17(1), e67335. [Link]

-

Wellner, V. P., Anderson, M. E., Puri, R. N., Jensen, G. L., & Meister, A. (1984). Radioprotection by glutathione ester: transport of glutathione ester into human lymphoid cells and fibroblasts. Proceedings of the National Academy of Sciences of the United States of America, 81(15), 4732–4735. [Link]

-

Wang, Q., Li, A., Zheng, Y., Zhang, S., & Wang, P. (2020). This compound supplementation prevents airway hyper-responsiveness in mice. Annals of Translational Medicine, 8(22), 1495. [Link]

-

Wang, Q., Li, A., Zheng, Y., Zhang, S., & Wang, P. (2020). This compound supplementation prevents airway hyper-responsiveness in mice. Annals of Translational Medicine, 8(22), 1495. [Link]

-

Sokolowska, M., & Rovati, G. E. (2023). How to Increase Cellular Glutathione. International Journal of Molecular Sciences, 24(10), 8741. [Link]

-

Ting, K. N. (2017). Assessment of intracellular glutathione (GSH) level using Ellman's reagent. protocols.io. [Link]

-

Kelly-Aubert, M., Trudel, S., Fritsch, J., et al. (2011). GSH monoethyl ester rescues mitochondrial defects in cystic fibrosis models. Human Molecular Genetics, 20(14), 2745-2759. [Link]

-

Zeevalk, G. D., Manzino, L., Sonsalla, P. K., & Bernard, L. P. (2007). Characterization of intracellular elevation of glutathione (GSH) with glutathione monoethyl ester and GSH in brain and neuronal cultures: Relevance to Parkinson's disease. Experimental Neurology, 203(2), 512–520. [Link]

-

Kelly-Aubert, M., Trudel, S., Fritsch, J., et al. (2011). GSH monoethyl ester rescues mitochondrial defects in cystic fibrosis models. Human Molecular Genetics, 20(14), 2745-2759. [Link]

-

Kelly-Aubert, M., Trudel, S., Fritsch, J., et al. (2011). GSH monoethyl ester rescues mitochondrial defects in cystic fibrosis models. Human Molecular Genetics, 20(14), 2745-2759. [Link]

-

Warpsinski, G., Smith, M. J., Srivastava, S., Keeley, T. P., Siow, R. C. M., Fraser, P. A., & Mann, G. E. (2020). 2.6. Measurement of intracellular glutathione and ATP levels and cell viability. Bio-protocol, 10(18), e3761. [Link]

-

Held, P. (2011). Detection of Intracellular Glutathione Using ThiolTracker Violet Stain and Fluorescence Microscopy. Current Protocols in Cytometry, Chapter 9, Unit9.35. [Link]

-

Ambruosi, B., Lequarre, A. S., D'Anza, E., et al. (2020). This compound Protects In Vitro-Maturing Bovine Oocytes against Oxidative Stress Induced by Subsequent Vitrification/Warming. Animals, 10(10), 1878. [Link]

-

Giustarini, D., Tsikas, D., & Rossi, R. (2018). N-acetylcysteine ethyl ester as GSH enhancer in human primary endothelial cells: A comparative study with other drugs. Free Radical Biology and Medicine, 126, 228-235. [Link]

-

Anderson, M. E., & Meister, A. (1989). Glutathione monoethyl ester: high-performance liquid chromatographic analysis and direct preparation of the free base form. Analytical Biochemistry, 183(1), 16–20. [Link]

-

Chung, B. Y., Choi, S. R., Moon, I. J., Park, C. W., Kim, Y. H., & Chang, S. E. (2016). The Glutathione Derivative, GSH Monoethyl Ester, May Effectively Whiten Skin but GSH Does Not. International Journal of Molecular Sciences, 17(5), 629. [Link]

-

Giustarini, D., Tsikas, D., & Rossi, R. (2018). N-acetylcysteine ethyl ester as GSH enhancer in human primary endothelial cells: A comparative study. Siena University Institutional Repository. [Link]

-

Ambruosi, B., Lequarre, A. S., D'Anza, E., et al. (2020). (PDF) this compound Protects In Vitro-Maturing Bovine Oocytes against Oxidative Stress Induced by Subsequent Vitrification/Warming. ResearchGate. [Link]

-

Aquilano, K., Baldelli, S., & Ciriolo, M. R. (2014). Glutathione: new roles in redox signaling for an old antioxidant. Frontiers in Pharmacology, 5, 196. [Link]

-

Aslan, M., & Kismali, G. (2018). The Effects of Glutathione Monoethyl Ester on Different Biochemical, Oxidant, and Antioxidant Levels During Storage in Leukoreduced Red Blood Cells. Turkish Journal of Hematology, 35(4), 260–267. [Link]

-

Yang, Y., Song, Y., & Long, Y. (2017). Quantitative real-time imaging of glutathione. Nature Communications, 8(1), 1-9. [Link]

-

Kono, H., Suzuki, T., et al. (2015). Glutathione reduced form ethyl ester (GSH-OEt) enhanced while buthionine sulfoximine (BSO) suppressed the expression of IL-27 and IL-12 in human monocyte-derived dendritic cells (MD-DCs). ResearchGate. [Link]

-

Leitinger, N. (2005). Effect of glutathione-ethyl ester (GSH-Et) preconditioning on oxygen radical accumulation. ResearchGate. [Link]

-

Gara-Mataragasi, S., & Tsiompanou, E. (2023). The Key Role of GSH in Keeping the Redox Balance in Mammalian Cells: Mechanisms and Significance of GSH in Detoxification via Formation of Conjugates. International Journal of Molecular Sciences, 24(17), 13239. [Link]

-

Gara-Mataragasi, S., & Tsiompanou, E. (2023). (PDF) The Key Role of GSH in Keeping the Redox Balance in Mammalian Cells: Mechanisms and Significance of GSH in Detoxification via Formation of Conjugates. ResearchGate. [Link]

-

Chung, B. Y., Choi, S. R., et al. (2016). The Glutathione Derivative, GSH Monoethyl Ester, May Effectively Whiten Skin but GSH Does Not. Semantic Scholar. [Link]

-

S. S. Gill, N. Tuteja. (2010). Glutathione and Glutaredoxin—Key Players in Cellular Redox Homeostasis and Signaling. Antioxidants & Redox Signaling, 13(11), 1775-1805. [Link]

-

Anderson, M. E., & Meister, A. (1983). Transport of glutathione diethyl ester into human cells. Proceedings of the National Academy of Sciences of the United States of America, 80(22), 7070–7074. [Link]

Sources

- 1. Frontiers | Glutathione: new roles in redox signaling for an old antioxidant [frontiersin.org]

- 2. The Key Role of GSH in Keeping the Redox Balance in Mammalian Cells: Mechanisms and Significance of GSH in Detoxification via Formation of Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Exploring the Safety and Efficacy of Glutathione Supplementation for Skin Lightening: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound supplementation prevents airway hyper-responsiveness in mice - Wang - Annals of Translational Medicine [atm.amegroups.org]

- 6. This compound | High Purity | RUO [benchchem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. GSH monoethyl ester rescues mitochondrial defects in cystic fibrosis models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radioprotection by glutathione ester: transport of glutathione ester into human lymphoid cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. How to Increase Cellular Glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glutathione monoethyl ester: preparation, uptake by tissues, and conversion to glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Characterization of intracellular elevation of glutathione (GSH) with glutathione monoethyl ester and GSH in brain and neuronal cultures: Relevance to Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. caymanchem.com [caymanchem.com]

- 16. This compound supplementation prevents airway hyper-responsiveness in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound Protects In Vitro-Maturing Bovine Oocytes against Oxidative Stress Induced by Subsequent Vitrification/Warming [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Assessment of intracellular glutathione (GSH) level using Ellman’s reagent [protocols.io]

- 20. antibodiesinc.com [antibodiesinc.com]

- 21. researchgate.net [researchgate.net]

- 22. Quantitative real-time imaging of glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 23. medchemexpress.com [medchemexpress.com]

Glutathione Ethyl Ester: A Technical Guide to a Cell-Permeable Precursor for Intracellular Glutathione Restoration

Abstract

Glutathione (GSH), a tripeptide of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and the cornerstone of the cellular antioxidant defense system.[1] Its depletion is a key factor in the pathogenesis of a multitude of diseases characterized by oxidative stress. However, the therapeutic application of exogenous glutathione is severely limited by its poor bioavailability and inability to efficiently cross cell membranes. This technical guide provides an in-depth exploration of Glutathione Ethyl Ester (GSH-EE), a cell-permeable derivative of GSH, as a potent precursor for replenishing intracellular glutathione levels. We will delve into its mechanism of action, comparative efficacy with other precursors, and provide detailed protocols for its application and analysis in a research setting. This guide is intended for researchers, scientists, and professionals in drug development who are seeking effective strategies to modulate intracellular glutathione and combat oxidative stress-related cellular dysfunction.

The Glutathione System: A Double-Edged Sword

The intracellular glutathione pool exists in two primary states: the reduced form (GSH) and the oxidized form (glutathione disulfide, GSSG). The high ratio of GSH to GSSG is critical for maintaining a reducing cellular environment. GSH exerts its protective effects through various mechanisms, including:

-

Direct scavenging of reactive oxygen species (ROS): GSH can directly neutralize a variety of free radicals.

-

Enzymatic detoxification: GSH serves as a cofactor for enzymes like glutathione peroxidase (GPx) and glutathione S-transferases (GSTs), which are pivotal in the detoxification of xenobiotics and endogenous harmful compounds.[2]

-

Redox signaling: The GSH/GSSG ratio influences various signaling pathways, thereby regulating cell proliferation, apoptosis, and immune responses.

A decline in the GSH/GSSG ratio, indicative of oxidative stress, is implicated in a wide array of pathologies, including neurodegenerative diseases, cardiovascular disorders, cancer, and aging.

The Challenge of Direct Glutathione Supplementation

Despite the clear therapeutic potential of restoring glutathione levels, direct oral or intravenous administration of GSH has proven largely ineffective. This is primarily due to:

-

Poor oral bioavailability: GSH is rapidly degraded in the gastrointestinal tract by enzymes such as γ-glutamyl transferase (GGT).[2]

-

Limited cellular uptake: The hydrophilic nature of glutathione and the absence of specific transporters on most cell membranes prevent its efficient entry into cells.[3][4]

These limitations have spurred the development of various strategies to enhance intracellular GSH levels, with the use of glutathione precursors being a prominent approach.

Glutathione Precursors: A Comparative Overview

Several compounds are utilized to indirectly boost intracellular GSH synthesis. The most common among these is N-acetylcysteine (NAC), a precursor to the amino acid L-cysteine, which is the rate-limiting substrate for GSH synthesis.[5] While NAC has shown utility in certain clinical applications, its efficacy can be limited by the multi-step enzymatic process required to convert it to GSH.

Other precursors include 2-oxothiazolidine-4-carboxylic acid (OTC) and γ-glutamylcysteine ethyl ester (GCEE).[6][7] However, a more direct and efficient approach involves the use of a cell-permeable form of glutathione itself: this compound (GSH-EE).

This compound (GSH-EE): A Direct Route to Intracellular GSH Restoration

GSH-EE is a derivative of GSH where the carboxyl group of the glycine residue is esterified with an ethyl group.[8] This seemingly minor modification has profound implications for its biological activity.

Mechanism of Action

The enhanced efficacy of GSH-EE stems from its increased lipophilicity, which facilitates its passive diffusion across the cell membrane. Once inside the cell, intracellular esterases rapidly hydrolyze the ethyl ester bond, releasing native glutathione.[8] This mechanism bypasses the need for de novo synthesis and provides a direct and efficient means of elevating intracellular GSH levels.[9][10]

Diagram: Mechanism of GSH-EE Uptake and Conversion

Caption: Cellular uptake and conversion of GSH-EE to GSH.

Advantages of GSH-EE over Other Precursors